

Structure Elucidation of 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol

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Compound of Interest

Compound Name: 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol

CAS No.: 1248944-33-3

Cat. No.: B3225432

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Executive Summary

The unambiguous structural elucidation of **2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol** presents a multifaceted challenge in organic analysis, primarily due to the coexistence of regiochemical ambiguity (N1 vs. N2 alkylation of the pyrazole ring) and stereochemical complexity (cis vs. trans relative configuration on the cyclohexane ring).

This guide outlines a rigorous, self-validating analytical workflow designed to confirm the structure of this specific pharmaceutical intermediate. By integrating high-resolution mass spectrometry (HRMS), advanced 1D/2D NMR spectroscopy, and mechanistic causality, we establish a definitive protocol for distinguishing the target 3-nitro isomer with trans stereochemistry from its potential isomeric impurities.

Synthetic Context & Mechanistic Hypothesis

To interpret analytical data correctly, one must understand the causal origin of the molecule. The synthesis typically involves the nucleophilic ring-opening of cyclohexene oxide by 3-nitropyrazole under basic conditions.

The Furst-Plattner Rule (Stereochemistry)

According to the Furst-Plattner rule (trans-diaxial effect), nucleophiles attack epoxides on a six-membered ring in a manner that yields the trans-diaxial product.

- Hypothesis: The resulting alcohol and pyrazole groups will be trans to each other. In the lowest energy chair conformation, both bulky groups will likely relax into a diequatorial position, but the protons at C1 and C2 will remain trans-axial.

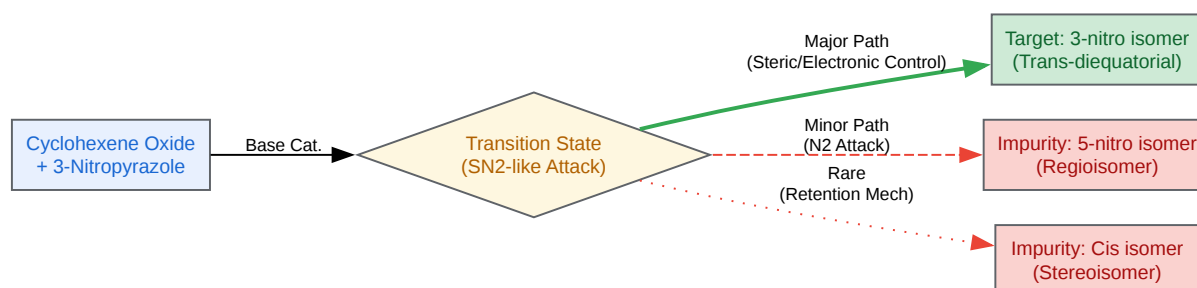
Pyrazole Regiochemistry (N1 vs. N2)

3-Nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen:

- Path A (Target): Alkylation at the nitrogen distal to the nitro group yields the 3-nitro-1-yl isomer.
- Path B (Impurity): Alkylation at the nitrogen adjacent to the nitro group yields the 5-nitro-1-yl isomer (renumbered based on IUPAC priority).

Visualization: Synthesis & Isomerism

The following diagram illustrates the mechanistic pathway and potential isomers.



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Caption: Mechanistic pathway showing the divergence between the target trans-3-nitro compound and potential regio-/stereoisomers.

Analytical Workflow & Protocols

Phase I: Formula & Functional Group Confirmation

Before assessing geometry, confirm the molecular composition.

Technique	Parameter	Expected Result	Interpretation
HRMS (ESI+)			Confirms formula .
FT-IR		(Broad)	Presence of alcohol (H-bonded).
FT-IR			Asymmetric/Symmetric c nitro stretch.

Phase II: Stereochemical Elucidation (The "Trans" Proof)

The relative stereochemistry is determined by the coupling constant (

) between the proton on C1 (H1,
to OH) and the proton on C2 (H2,
to Pyrazole).

The Logic:

- Trans-diequatorial conformer: H1 and H2 are trans-diaxial. The dihedral angle is
. According to the Karplus equation,
will be large (8–12 Hz).
- Cis-equatorial-axial conformer: H1 and H2 have a dihedral angle of
.
will be small (2–5 Hz).

Protocol:

- Acquire a high-resolution ^1H NMR (min. 400 MHz) in
or
.
- Locate the multiplet for the proton at the pyrazole attachment site (H2, typically 4.0–4.5 ppm).
- Measure the width at half-height () or resolve the splitting pattern (typically td or tt).
- Validation: If
Hz, the structure is Trans.

Phase III: Regiochemical Elucidation (The "3-Nitro" Proof)

Distinguishing the 3-nitro (N1-attack) from the 5-nitro (N2-attack) isomer is the most critical step. In the 3-nitro isomer, the pyrazole proton H5 is spatially close to the cyclohexane ring. In the 5-nitro isomer, the nitro group blocks this interaction.

Key NMR Experiments:

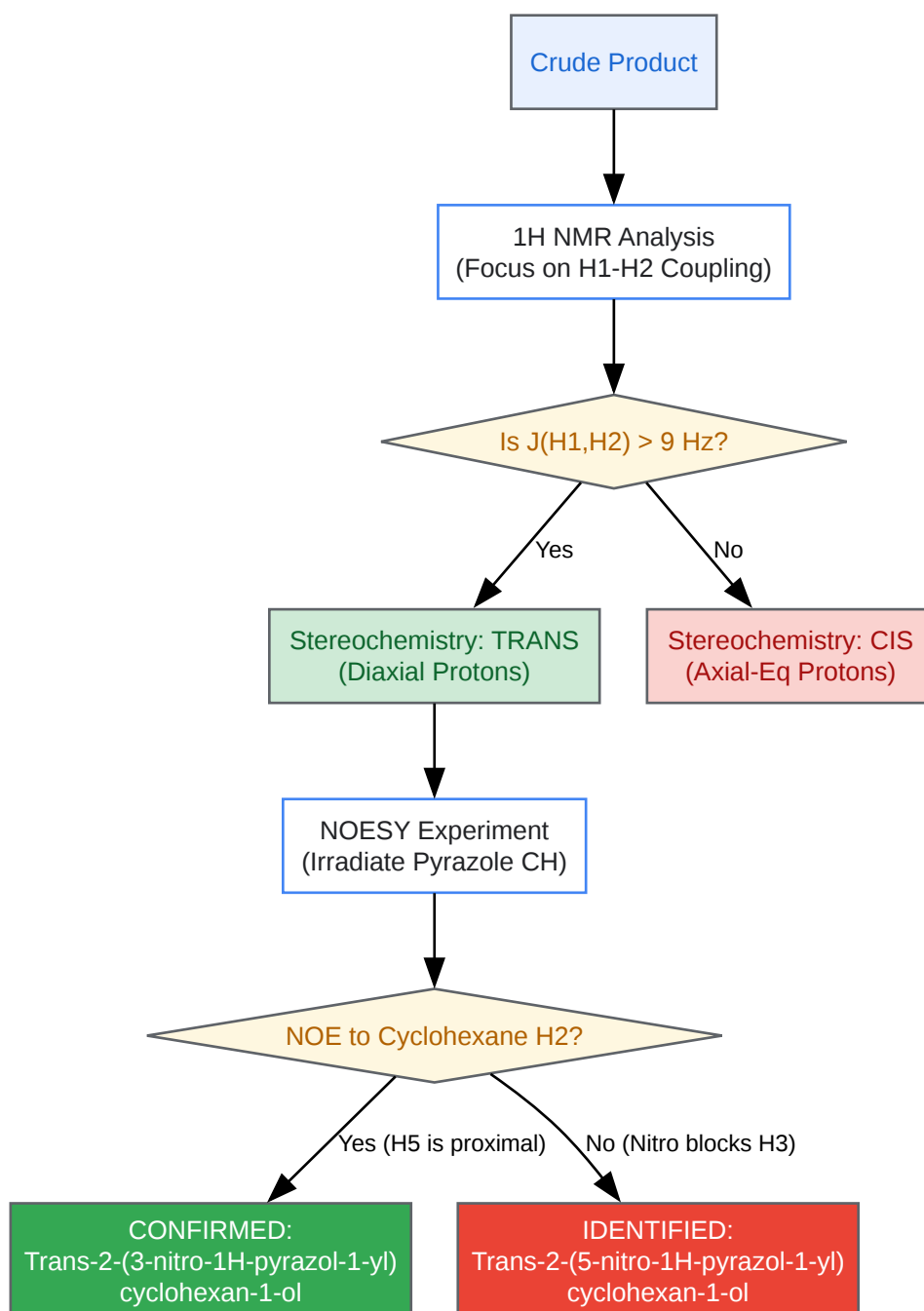
- ^1H - ^{13}C HMBC: Assign quaternary carbons.
- 1D/2D NOESY (Nuclear Overhauser Effect):
 - Target (3-nitro): Strong NOE correlation between Pyrazole-H5 and Cyclohexane-H2 (methine).
 - Isomer (5-nitro): No NOE between Pyrazole-H3 and Cyclohexane-H2 (due to distance across the nitro group).

Data Summary Table:

Feature	Target: 3-Nitro Isomer	Impurity: 5-Nitro Isomer
Py-H Chemical Shift	H5 is typically more deshielded (7.5-8.0)	H3 is typically less deshielded
NOE Correlation	Strong NOE: Py-H5 Cy-H2	Weak/No NOE: Py-H3 Cy-H2
C13 Shift (ipso-C)	C3-NO2 (ppm)	C5-NO2 (ppm)

Detailed Elucidation Logic Tree

The following decision tree provides a self-validating logic flow for the researcher to follow during data processing.



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Caption: Logic tree for distinguishing stereochemical and regiochemical isomers using NMR observables.

Experimental Protocols

NMR Sample Preparation & Acquisition

To ensure clear resolution of coupling constants:

- Solvent: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d6. (DMSO is preferred over to prevent OH proton exchange broadening and to separate the OH signal from ring protons).
- Acquisition:
 - Pulse Program: zg30 (standard proton).
 - Scans: 16 (minimum).
 - Relaxation Delay (D1): 2.0 seconds (ensure full relaxation for integration).
 - NOESY: Mixing time 500 ms.

X-Ray Crystallography (The "Gold Standard")

If the product is solid, single-crystal X-ray diffraction (SCXRD) provides absolute configuration.

- Crystallization: Dissolve 20 mg in minimal hot ethanol. Add hexane dropwise until turbid. Allow to cool slowly to RT, then

C.
- Refinement: Solve structure using direct methods (SHELXT). Look for the

position relative to the N-N bond length.

References

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Sources

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